molecular formula C10H12N2O2 B1404016 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one CAS No. 1440519-80-1

2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one

Cat. No.: B1404016
CAS No.: 1440519-80-1
M. Wt: 192.21 g/mol
InChI Key: PZWRYLXDGPTZTO-UHFFFAOYSA-N
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Description

2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1440519-80-1) is a high-purity chemical building block with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol. This compound features the pyrrolo[3,4-b]pyridin-5-one scaffold, a fused bicyclic structure of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as an aza-analogue of the isoindoline-1-one core, a structure found in various biologically active molecules . The pyrrolo[3,4-b]pyridin-5-one system is a key intermediate in the synthesis of more complex polyheterocyclic compounds, which can be efficiently assembled using multicomponent reactions (MCRs) like the Ugi-Zhu reaction . Such derivatives are valuable for further in vitro and in silico studies due to their potential biological activities . Research into related pyrrolo[3,4-b]pyridin-5-one compounds has demonstrated potential applications in areas such as oncology, with some derivatives showing specific cytotoxic effects against triple-negative breast cancer cell lines (e.g., MDA-MB-231) in vitro . Furthermore, this heterocyclic system is also investigated in neuropharmacology, as seen in its role as a core structure in allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological disorders . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methoxy-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)8-6(9(13)12-10)4-5-7(11-8)14-3/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWRYLXDGPTZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=N2)OC)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-formylcyclohexanone and a suitable amine, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Neurological Applications

One of the primary mechanisms of action for this compound is its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is crucial for various neurological functions and is implicated in disorders such as schizophrenia and Alzheimer's disease. By modulating the activity of this receptor, the compound may influence neurotransmitter release and neuronal excitability, offering potential therapeutic avenues for treating these conditions.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one. It has been evaluated against several cancer cell lines, showing significant cytotoxicity:

Cell LineIC50 (μM)
MDA-MB-2310.040
OVCAR-30.095
SW6200.098

These results indicate that the compound exhibits notable efficacy against breast and ovarian cancer cell lines.

Antiviral Properties

In addition to its anticancer effects, this compound has shown potential antiviral activity in preliminary studies. While specific effective concentration (EC50) values are still under investigation, initial findings suggest that it may inhibit certain viral strains.

Study on Anticancer Efficacy

A recent investigation published in the Journal of Brazilian Chemical Society focused on synthesizing derivatives based on the structure of this compound to enhance anticancer activity. The study revealed that structural modifications could significantly improve potency:

CompoundIC50 (μM)Description
Compound A27.6Enhanced potency against MDA-MB-231
Compound B29.3Improved selectivity with electron-withdrawing groups

These findings underscore the importance of structural optimization in developing more effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing signal transduction pathways . The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogues differ in substituents at positions 2, 3, 6, and 7 of the pyrrolo[3,4-b]pyridin-5-one core. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 2-OCH₃, 7,7-(CH₃)₂ C₁₀H₁₄N₂O₂ 194.23 Enhanced lipophilicity due to methyl groups; methoxy improves solubility
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (Ref: 10-F782475) 2-Cl, 7,7-(CH₃)₂ C₉H₁₁ClN₂O 210.65 Chloro substituent increases electrophilicity; lower solubility vs. methoxy
3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 3-OH, 6,7-(CH₃)₂ C₉H₁₂N₂O₂ 178.19 Hydroxy group enables hydrogen bonding; polar vs. methoxy/chloro analogues
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS: 95874-01-4) 6-Ph C₁₃H₁₀N₂O 210.23 Aromatic phenyl enhances π-π interactions; rigidifies the core structure
2-Benzyl-7-(4-chlorophenyl)-3-morpholino-...pyridin-5-one 2-Bn, 7-(4-Cl-Ph), 3-morpholino, 6-(triazolylmethyl) C₃₀H₂₆ClN₅O₂ 548.02 Bulky substituents increase steric hindrance; potential for kinase inhibition

Physicochemical Properties

  • Lipophilicity : The 7,7-dimethyl groups in the target compound increase logP compared to hydroxy or phenyl analogues .
  • Solubility : Methoxy and hydroxy substituents improve aqueous solubility relative to chloro or phenyl groups .
  • Stability : Dimethyl groups at position 7 may enhance steric protection against metabolic degradation vs. unsubstituted cores .

Biological Activity

2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one (CAS: 1440519-80-1) is a heterocyclic compound with a unique fused pyrrole and pyridine ring system. Its structural characteristics contribute to its potential biological activities, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2, with a molecular weight of approximately 192.21 g/mol. The compound exhibits a unique structural configuration that is critical for its biological activity.

PropertyValue
IUPAC Name2-methoxy-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
CAS Number1440519-80-1

The primary mechanism through which this compound exerts its effects is by acting as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor plays a significant role in various neurological functions and is implicated in conditions such as schizophrenia and Alzheimer's disease. By modulating this receptor's activity, the compound may influence neurotransmitter release and neuronal excitability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines including MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (μM)
MDA-MB-2310.040
OVCAR-30.095
SW6200.098

These results suggest that this compound exhibits significant cytotoxicity against these cancer cell lines.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have shown that it possesses activity against certain viral strains; however, specific EC50 values are still under investigation to establish potency and efficacy.

Study on Anticancer Efficacy

In a recent research study published in Journal of Brazilian Chemical Society, a series of derivatives were synthesized based on the structure of this compound. The study revealed that modifications to the core structure could enhance anticancer activity significantly. For example:

  • Compound A : Exhibited an IC50 value of 27.6 μM against MDA-MB-231.
  • Compound B : Showed improved selectivity and potency with an IC50 value of 29.3 μM when electron-withdrawing groups were introduced.

These findings indicate that structural modifications can lead to enhanced biological activity and specificity.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one?

Answer:
The compound is typically synthesized via multicomponent reactions (MCRs), such as the Ugi-Zhu reaction , which enables efficient construction of the pyrrolo[3,4-b]pyridin-5-one core . Key steps include:

  • Precursor assembly : Reacting substituted pyridines with carbamates or morpholino derivatives under optimized conditions (e.g., PhMe at 100°C) .
  • Reductive cyclization : Sodium borohydride in the presence of Mg²⁺ ions selectively reduces lactam intermediates to yield 7-hydroxy derivatives, critical for bioactivity .
  • Functionalization : Methoxy and dimethyl groups are introduced via alkylation or substitution reactions, with regioselectivity controlled by chelation effects .

Basic: How is the structural identity of this compound validated in research settings?

Answer:
Structural confirmation relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to verify methoxy (δ 3.8–4.2 ppm) and dimethyl (δ 1.2–1.5 ppm) groups .
    • X-ray crystallography to resolve the fused bicyclic system and substituent stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 246.0308 Da for related derivatives) .
  • InChI codes : Standardized identifiers (e.g., InChI=1S/C11H7ClN4O) ensure reproducibility in databases like PubChem .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Yield optimization involves:

  • Solvent selection : Non-polar solvents (e.g., PhMe) improve cyclization efficiency compared to polar solvents like MeOH .
  • Temperature modulation : Elevated temperatures (70–100°C) enhance reaction rates but require careful control to avoid side products .
  • Catalyst systems : Mn(OTf)₂ with t-BuOOH achieves >90% chemoselectivity in oxidation steps, critical for maintaining lactam integrity .
  • Purification : Chromatography (e.g., silica gel) or recrystallization removes impurities like desmethyl byproducts, which can reduce bioactivity .

Advanced: What structure-activity relationship (SAR) strategies enhance ATR kinase inhibition?

Answer:
Key SAR insights include:

  • Substituent effects :
    • Methoxy groups at position 2 improve solubility without compromising binding to the ATR kinase ATP pocket .
    • 7,7-Dimethyl groups stabilize the lactam ring, enhancing metabolic stability .
  • Ligand efficiency metrics :
    • Ligand lipophilicity efficiency (LLE) : Balancing logP and potency (e.g., LLE >5 for derivatives with IC₅₀ <100 nM) .
  • Core modifications : Thieno[3,2-d]pyrimidine derivatives show improved selectivity over ATM kinase, reducing off-target toxicity .

Advanced: How does the compound modulate biochemical pathways like necroptosis?

Answer:
The compound acts as a type III RIPK1 inhibitor by:

  • Allosteric binding : Occupying the kinase’s back pocket, which prevents conformational changes required for necrosome assembly .
  • Dose-dependent effects :
    • Low doses (IC₅₀ ≈ 50 nM) block TNF-α-induced necroptosis in murine models .
    • High doses (>1 µM) induce off-target effects, necessitating rigorous dose-response studies .
  • Synergy with ATR inhibitors : Co-administration with ATR-targeting agents (e.g., thienopyrimidines) enhances synthetic lethality in cancer cells .

Advanced: How should conflicting bioactivity data across studies be resolved?

Answer:
Contradictions arise from:

  • Assay variability : Differences in cell lines (e.g., HT-29 vs. HCT116) or ATP concentrations in kinase assays .
  • Impurity interference : Reference standards (e.g., Zopiclone Impurity C) must be ≥95% pure to avoid skewed IC₅₀ values .
  • Metabolic instability : Species-specific cytochrome P450 metabolism (e.g., murine vs. human liver microsomes) alters in vivo efficacy .
    Resolution :
  • Replicate studies using orthogonal assays (e.g., SPR for binding, Western blot for pathway inhibition) .
  • Employ qNMR or LC-MS to quantify impurities and confirm compound integrity .

Basic: What physicochemical properties influence its pharmacokinetic profile?

Answer:
Critical properties include:

  • Molecular weight : ~260 Da, complying with Lipinski’s rules for oral bioavailability .
  • pKa : Predicted pKa ≈8.6, favoring passive diffusion across biological membranes .
  • Solubility : Limited aqueous solubility (logP ≈2.5), necessitating formulation with co-solvents (e.g., PEG 400) .
  • Storage : Stability at 2–8°C, with degradation monitored via HPLC to detect lactam ring hydrolysis .

Advanced: What in silico methods predict target binding and off-target risks?

Answer:
Computational strategies include:

  • Molecular docking : Simulate binding to RIPK1 (PDB: 6RZ6) or ATR (PDB: 5YZ0) to prioritize substituents .
  • MD simulations : Assess conformational stability of the Mg²⁺-chelate complex in the kinase active site .
  • Off-target profiling :
    • SwissTargetPrediction : Identifies potential interactions with M4 mAChR or androgen receptors .
    • PharmMapper : Screens for kinase family promiscuity (e.g., FLT3, CDK2) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
Reactant of Route 2
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one

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